molecular formula C6H13ClN2 B13523269 (3R)-3-amino-4-methylpentanenitrilehydrochloride

(3R)-3-amino-4-methylpentanenitrilehydrochloride

Katalognummer: B13523269
Molekulargewicht: 148.63 g/mol
InChI-Schlüssel: QFJZCFLBTSQEGB-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-4-methylpentanenitrilehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-methylpentanenitrilehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, which ensures the (3R) configuration.

    Reaction Steps: The precursor undergoes a series of reactions, including amination and nitrile formation, to yield the desired compound.

    Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-4-methylpentanenitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various amines, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-4-methylpentanenitrilehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3R)-3-amino-4-methylpentanenitrilehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (3R)-3-amino-4-methylpentanenitrilehydrochloride include:

    (3S)-3-amino-4-methylpentanenitrilehydrochloride: The enantiomer with the opposite stereochemistry.

    3-amino-4-methylpentanenitrile: The non-chlorinated version of the compound.

    4-methylpentanenitrile: A simpler compound lacking the amino group.

Uniqueness

The uniqueness of this compound lies in its specific (3R) configuration, which can impart distinct chemical and biological properties compared to its enantiomer and other similar compounds. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications.

Eigenschaften

Molekularformel

C6H13ClN2

Molekulargewicht

148.63 g/mol

IUPAC-Name

(3R)-3-amino-4-methylpentanenitrile;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-5(2)6(8)3-4-7;/h5-6H,3,8H2,1-2H3;1H/t6-;/m1./s1

InChI-Schlüssel

QFJZCFLBTSQEGB-FYZOBXCZSA-N

Isomerische SMILES

CC(C)[C@@H](CC#N)N.Cl

Kanonische SMILES

CC(C)C(CC#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.